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Introduction
Odevixibat, an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid

transporter (IBAT), represents a significant advancement in the treatment of pediatric

cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC). By

targeting the enterohepatic circulation of bile acids, odevixibat offers a non-surgical

therapeutic option to alleviate the debilitating symptoms of cholestasis, primarily pruritus, and to

reduce the systemic bile acid burden. This technical guide provides an in-depth overview of the

pharmacodynamics of odevixibat in the pediatric population, focusing on its mechanism of

action, effects on bile acid homeostasis, and the key clinical trial data that underpin its

therapeutic use.

Mechanism of Action: Targeting the Enterohepatic
Circulation
Odevixibat exerts its therapeutic effect by potently and selectively inhibiting the ileal bile acid

transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1]

[2] The IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of

approximately 95% of bile acids from the intestine back into the portal circulation.[3] This

process, known as the enterohepatic circulation, is essential for maintaining the body's bile acid

pool.
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In pediatric cholestatic conditions, the impaired secretion of bile from the liver leads to an

accumulation of bile acids in the liver and systemic circulation, causing severe pruritus and

progressive liver damage.[4] Odevixibat, by blocking IBAT, interrupts the enterohepatic

circulation, leading to a significant increase in the fecal excretion of bile acids.[3] This, in turn,

reduces the total bile acid pool, decreases the return of bile acids to the liver, and lowers serum

bile acid (sBA) concentrations.[5] The reduction in sBA levels is believed to be the primary

mechanism through which odevixibat alleviates pruritus, a hallmark and often debilitating

symptom of cholestatic liver disease in children.[5][6]
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Mechanism of Action of Odevixibat in the Enterohepatic Circulation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1663563?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Clinical Efficacy Data
The efficacy and safety of odevixibat in pediatric cholestasis have been primarily established

through the Phase 3 PEDFIC 1 and PEDFIC 2 clinical trials.

PEDFIC 1 Trial
The PEDFIC 1 trial was a 24-week, randomized, double-blind, placebo-controlled study that

enrolled 62 children with PFIC type 1 or 2.[7] Patients were randomized to receive placebo,

odevixibat 40 µg/kg/day, or odevixibat 120 µg/kg/day.[7] The trial successfully met its two

primary endpoints: a reduction in pruritus and a decrease in serum bile acid levels.[5][7]

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial[5][7]

Endpoint Placebo (n=20)
Odevixibat 40
µg/kg/day
(n=23)

Odevixibat 120
µg/kg/day
(n=19)

p-value
(Odevixibat vs.
Placebo)

Proportion of

Positive Pruritus

Assessments

28.7%

53.5%

(combined

odevixibat arms)

53.5%

(combined

odevixibat arms)

p=0.004

Serum Bile Acid

Response
0%

33.3%

(combined

odevixibat arms)

33.3%

(combined

odevixibat arms)

p=0.003

Mean Change in

Serum Bile Acids

(µmol/L)

+13.1

-114.3

(combined

odevixibat arms)

-114.3

(combined

odevixibat arms)

p=0.002

PEDFIC 2 Trial
PEDFIC 2 is an ongoing, open-label extension study evaluating the long-term safety and

efficacy of odevixibat at a dose of 120 µg/kg/day.[8] The study includes patients who

completed PEDFIC 1 as well as newly enrolled patients with various types of PFIC.[8] Interim

results from PEDFIC 2 have demonstrated sustained reductions in both serum bile acids and

pruritus with long-term treatment.[8][9]
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Table 2: Mean Change in Serum Bile Acids and Pruritus Scores in PEDFIC 2 (Interim Analysis)

[8][9]

Cohort Baseline
Mean Change from
Baseline at Weeks
22-24 (sBA)

Mean Change from
Baseline at Weeks
21-24 (Pruritus
Score)

Cohort 1A (Odevixibat

in PEDFIC 1)
PEDFIC 1 Baseline -201 µmol/L

Significant

Improvement

Cohort 1B (Placebo in

PEDFIC 1)
PEDFIC 2 Baseline -144 µmol/L

Significant

Improvement

Cohort 2 (Newly

Enrolled)
PEDFIC 2 Baseline -104 µmol/L

Significant

Improvement

Experimental Protocols
A comprehensive understanding of the pharmacodynamics of odevixibat necessitates a

review of the key experimental methodologies employed in its clinical evaluation.

Measurement of Serum Bile Acids
The primary pharmacodynamic biomarker for odevixibat is the concentration of total serum

bile acids. In the PEDFIC trials, fasting blood samples were collected for the analysis of total

sBA.[8] While the specific assay used in the trials is not detailed in all publications, the gold

standard for accurate and sensitive quantification of individual and total bile acids in clinical

research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11]

Enzymatic assays are also available but may underestimate total bile acid concentrations,

especially in cholestatic patients with atypical bile acid profiles.[12]
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Workflow for Serum Bile Acid Measurement by LC-MS/MS.

Assessment of Pruritus
Pruritus, a subjective symptom, was rigorously assessed in the PEDFIC trials using the

PRUCISION Observer-Reported Outcome (ObsRO) instrument.[2][13] This validated tool was

completed twice daily by a caregiver using an electronic diary.[2][13] The instrument uses a 5-

point pictorial and verbal rating scale to assess the severity of scratching, ranging from 0 ("No

scratching") to 4 ("Worst possible scratching").[13] A clinically meaningful improvement in

pruritus was defined as a reduction of at least 1 point from baseline.[14] The PRUCISION

instrument also captures data on sleep disturbance and tiredness.[2]

Caregiver Observation

Electronic Diary Entry
(Twice Daily)

Scratching Severity
(0-4 Scale) Sleep Disturbance Tiredness

Data Analysis
(Proportion of Positive Assessments)
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PRUCISION ObsRO Instrument Workflow for Pruritus Assessment.

Statistical Analysis
The statistical analysis plan for the PEDFIC 1 trial was designed to evaluate the two primary

endpoints.[5] For the proportion of positive pruritus assessments, a model-adjusted analysis
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was used.[5] The serum bile acid response was also compared between the odevixibat and

placebo groups.[5] In the PEDFIC 2 open-label extension study, one-sample t-tests were used

to assess the statistical significance of changes from baseline in serum bile acids and pruritus

scores for the cohort that had previously received odevixibat in PEDFIC 1.[8]

Downstream Pharmacodynamic Effects
Inhibition of IBAT by odevixibat is expected to have downstream effects on bile acid synthesis.

The reduction in bile acid return to the liver can lead to a compensatory increase in the

synthesis of new bile acids from cholesterol. This process is regulated by the farnesoid X

receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway. Key biomarkers for

this process include 7α-hydroxy-4-cholesten-3-one (C4), a direct marker of bile acid synthesis,

and FGF19, an intestinal hormone that inhibits bile acid synthesis. Monitoring these biomarkers

can provide further insight into the pharmacodynamic effects of odevixibat.

Safety and Tolerability
In clinical trials, odevixibat has been generally well-tolerated in the pediatric population.[7][8]

The most common treatment-emergent adverse events were gastrointestinal in nature,

primarily diarrhea and frequent bowel movements, which were generally mild to moderate in

severity.[7]

Conclusion
Odevixibat's targeted inhibition of the ileal bile acid transporter offers a novel and effective

pharmacodynamic approach to the management of pediatric cholestatic diseases. By

interrupting the enterohepatic circulation of bile acids, odevixibat significantly reduces serum

bile acid levels and alleviates the burdensome symptom of pruritus. The robust data from the

PEDFIC clinical trial program provide a strong foundation for its use in this vulnerable patient

population. Further research into the long-term effects of odevixibat on liver histology and

disease progression will continue to refine our understanding of its complete pharmacodynamic

profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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